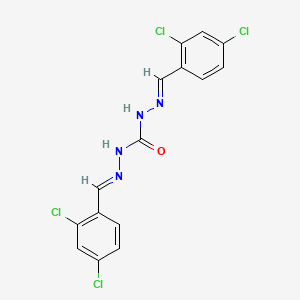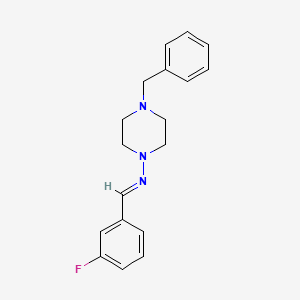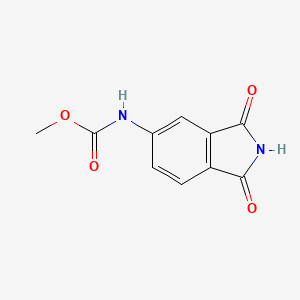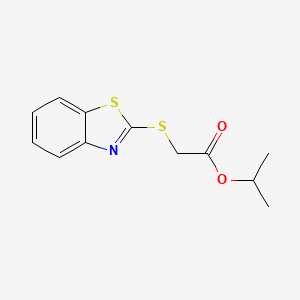
N'',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of carbonohydrazides and their derivatives has attracted significant interest due to their diverse chemical properties and potential applications in various fields. These compounds, including "N'',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide," are known for their ability to form stable structures and participate in a range of chemical reactions due to the presence of active hydrogen atoms and multiple functional groups.
Synthesis Analysis
The synthesis of carbonohydrazide derivatives often involves condensation reactions between carbonohydrazide and aldehydes or ketones. For instance, Seck et al. (2020) describe the synthesis of bis-substituted Schiff bases through condensation reactions involving carbonohydrazide and different aldehydes, highlighting the versatile synthetic routes available for creating carbonohydrazide derivatives (Seck et al., 2020).
Molecular Structure Analysis
The molecular structure of carbonohydrazide derivatives is characterized by the presence of Schiff bases, which contribute to the stability and reactivity of these compounds. The crystal structure analysis provided by Seck et al. (2020) and Zhang et al. (2012) reveals the significance of intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure, which is crucial for understanding the chemical behavior of these compounds (Seck et al., 2020); (Zhang et al., 2012).
Chemical Reactions and Properties
Carbonohydrazide derivatives undergo various chemical reactions, including oxidation and complex formation with metals. Li et al. (2009) demonstrate the iron-catalyzed oxidative synthesis of methylene-bridged bis-1,3-dicarbonyl compounds, indicating the potential of carbonohydrazide derivatives to participate in complex chemical reactions (Li et al., 2009).
Physical Properties Analysis
The physical properties of carbonohydrazide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The crystalline nature and specific unit cell parameters detailed in studies like that of Seck et al. (2020) provide insight into the physical characteristics of these compounds, which are essential for their practical applications (Seck et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide is involved in the synthesis of novel compounds with potential applications in various domains. For example, Zayed, Zayed, Fahim, and El-Samahy (2017) synthesized a novel Schiff base and its metal complexes, showcasing pronounced anticancer activities and investigated antimicrobial activities against both Gram-negative and Gram-positive bacteria (Zayed et al., 2017). Similarly, compounds derived from or related to N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide have been synthesized for the purpose of developing novel materials or studying their interactions with metal ions, which have applications in catalysis, material science, and bioactive compound development.
Catalytic and Material Applications
Certain derivatives of N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide exhibit catalytic properties. Sutradhar, Alegria, Guedes da Silva, Liu, and Pombeiro (2018) discussed the catalytic activity of complexes derived from similar compounds towards the oxidation of alkanes and alcohols under mild conditions, indicating their utility in chemical synthesis and potentially in industrial applications (Sutradhar et al., 2018).
Antimicrobial and Antioxidant Activities
Research also highlights the antimicrobial and potential antioxidant activities of compounds synthesized from N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide. Bacchi, Carcelli, Pelagatti, Pelizzi, Pelizzi, and Zani (1999) explored the antimicrobial and mutagenic activity of some carbono- and thiocarbonohydrazone ligands and their metal complexes, revealing the potential for these compounds to serve as antimicrobial agents (Bacchi et al., 1999).
Environmental and Photocatalytic Studies
Compounds related to N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide have been investigated for their photocatalytic activities, which could have environmental applications. Waki, Zhao, Horikoshi, Watanabe, and Hidaka (2000) examined the photocatalytic oxidation of hydrazine derivatives in aqueous TiO2 dispersions under UV illumination, a process that could be applied in the degradation of pollutants and in water treatment technologies (Waki et al., 2000).
Eigenschaften
IUPAC Name |
1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl4N4O/c16-11-3-1-9(13(18)5-11)7-20-22-15(24)23-21-8-10-2-4-12(17)6-14(10)19/h1-8H,(H2,22,23,24)/b20-7+,21-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJFPVJYDDLXJN-BPYXDGQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methylideneamino]-3-[(2,4-dichlorophenyl)methylideneamino]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)
![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)


![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)




